molecular formula C21H22N4O3S2 B6263515 N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide CAS No. 1090911-74-2

N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide

Cat. No. B6263515
CAS RN: 1090911-74-2
M. Wt: 442.6
InChI Key:
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Description

N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide, commonly referred to as BTSC, is a synthetic compound that has been used in scientific research for a variety of purposes. BTSC has been shown to have a number of beneficial effects in laboratory experiments, particularly in the areas of biochemistry and physiology.

Scientific Research Applications

BTSC has been used in a variety of scientific research applications, including studies of cell signaling, enzyme inhibition, and protein-protein interactions. It has also been used in studies of drug metabolism, drug-drug interactions, and drug-target interactions. BTSC has also been used in studies of the effects of various compounds on the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450.

Mechanism of Action

BTSC is believed to work by inhibiting the activity of certain enzymes involved in drug metabolism, such as cytochrome P450. It is thought to do this by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
BTSC has been shown to have a number of beneficial biochemical and physiological effects. It has been shown to reduce the activity of enzymes involved in drug metabolism, thus reducing the amount of drug that is metabolized and increasing the amount that is available for absorption. It has also been shown to reduce the activity of certain proteins involved in cell signaling, thus reducing the amount of signal that is sent to the cell.

Advantages and Limitations for Lab Experiments

The use of BTSC in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and use in experiments. Additionally, it has been shown to have a number of beneficial effects in laboratory experiments. However, there are also some limitations, such as the fact that it can be toxic if used in high concentrations.

Future Directions

There are a number of potential future directions for the use of BTSC in scientific research. One potential direction is to investigate the effects of BTSC on other enzymes involved in drug metabolism, such as cytochrome P450. Additionally, researchers could investigate the effects of BTSC on other proteins involved in cell signaling, such as G-protein coupled receptors. Additionally, researchers could investigate the effects of BTSC on the activity of other enzymes involved in the metabolism of drugs, such as glucuronidases and sulfotransferases. Finally, researchers could investigate the effects of BTSC on the activity of other proteins involved in cell signaling, such as receptor tyrosine kinases and tyrosine phosphatases.

Synthesis Methods

BTSC is synthesized by reacting 6-butyl-1,3-benzothiazol-2-yl with 2-cyanoethylsulfamoylbenzamide. This reaction is typically conducted in an organic solvent such as dichloromethane or ethyl acetate. The reaction is usually carried out at room temperature for several hours, and the product is then isolated by filtration and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide involves the reaction of 6-butyl-2-aminobenzothiazole with 2-bromoethyl cyanoacetate to form N-(6-butyl-1,3-benzothiazol-2-yl)-3-(2-cyanoethyl)benzamide, which is then reacted with sulfamide to form the final product.", "Starting Materials": [ "6-butyl-2-aminobenzothiazole", "2-bromoethyl cyanoacetate", "sulfamide" ], "Reaction": [ "Step 1: 6-butyl-2-aminobenzothiazole is reacted with 2-bromoethyl cyanoacetate in the presence of a base such as potassium carbonate to form N-(6-butyl-1,3-benzothiazol-2-yl)-3-(2-cyanoethyl)benzamide.", "Step 2: N-(6-butyl-1,3-benzothiazol-2-yl)-3-(2-cyanoethyl)benzamide is then reacted with sulfamide in the presence of a catalyst such as triethylamine to form the final product, N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide." ] }

CAS RN

1090911-74-2

Product Name

N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6

Purity

95

Origin of Product

United States

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